1-benzylpyridin-4(1H)-imine
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Overview
Description
1-BENZYL-1,4-DIHYDROPYRIDIN-4-IMINE is a derivative of 1,4-dihydropyridine, a class of compounds known for their diverse pharmaceutical applications. This compound features a benzyl group attached to the nitrogen atom of the dihydropyridine ring, which can significantly influence its chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-BENZYL-1,4-DIHYDROPYRIDIN-4-IMINE can be synthesized through various methods, including multi-component one-pot reactions and green synthetic methodologies. One common approach involves the Hantzsch reaction, which typically uses aldehydes, ammonia, and β-ketoesters as starting materials . The reaction conditions often include mild heating and the use of catalysts to enhance the reaction rate and yield.
Industrial Production Methods
Industrial production of 1-BENZYL-1,4-DIHYDROPYRIDIN-4-IMINE may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can improve efficiency and scalability. Additionally, green chemistry principles, such as solvent-free reactions and the use of renewable resources, are increasingly being adopted to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
1-BENZYL-1,4-DIHYDROPYRIDIN-4-IMINE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form pyridine derivatives.
Reduction: Reduction reactions can convert it back to tetrahydropyridine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted pyridine and tetrahydropyridine derivatives, which can have different biological and chemical properties .
Scientific Research Applications
1-BENZYL-1,4-DIHYDROPYRIDIN-4-IMINE has numerous applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: This compound is used in the development of bioactive molecules and as a probe in biochemical assays.
Medicine: It has potential therapeutic applications, including as a calcium channel blocker and in the treatment of cardiovascular diseases.
Industry: It is used in the synthesis of agrochemicals and functional materials.
Mechanism of Action
The mechanism of action of 1-BENZYL-1,4-DIHYDROPYRIDIN-4-IMINE involves its interaction with molecular targets such as calcium channels. By binding to these channels, it can modulate their activity, leading to various physiological effects. The compound’s structure allows it to fit into the binding sites of these channels, thereby influencing their function.
Comparison with Similar Compounds
Similar Compounds
1,4-Dihydropyridine: The parent compound, known for its role as a calcium channel blocker.
1-BENZYL-1,2-DIHYDROPYRIDIN-2-IMINE: A similar compound with the benzyl group attached at a different position.
1-BENZYL-1,4-DIHYDROPYRIDIN-4-ONE: A ketone derivative with different chemical properties.
Uniqueness
1-BENZYL-1,4-DIHYDROPYRIDIN-4-IMINE is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the benzyl group at the nitrogen atom can enhance its lipophilicity and ability to cross biological membranes, making it a valuable compound in medicinal chemistry.
Properties
Molecular Formula |
C12H12N2 |
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Molecular Weight |
184.24 g/mol |
IUPAC Name |
1-benzylpyridin-4-imine |
InChI |
InChI=1S/C12H12N2/c13-12-6-8-14(9-7-12)10-11-4-2-1-3-5-11/h1-9,13H,10H2 |
InChI Key |
KHFPLJSUSKBXHP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=CC(=N)C=C2 |
Origin of Product |
United States |
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